molecular formula C12H13N B1583750 2,5-Dimethyl-1-phenylpyrrole CAS No. 83-24-9

2,5-Dimethyl-1-phenylpyrrole

Cat. No.: B1583750
CAS No.: 83-24-9
M. Wt: 171.24 g/mol
InChI Key: JNXIFVSGXLGULI-UHFFFAOYSA-N
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Description

OSM-S-25 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential antimalarial properties. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through open-source research and collaboration.

Scientific Research Applications

OSM-S-25 has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing analogs and derivatives for structure-activity relationship studies.

    Biology: OSM-S-25 is studied for its potential antimalarial activity, targeting the Plasmodium falciparum parasite.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for malaria.

    Industry: While primarily used in research, the compound’s derivatives may have industrial applications in drug development.

Safety and Hazards

2,5-Dimethyl-1-phenylpyrrole is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

Mechanism of Action

Target of Action

The primary targets of 2,5-Dimethyl-1-phenylpyrrole are fungal hybrid histidine kinases (HHKs). These are key components of the fungal osmotic signal transduction pathway .

Mode of Action

This compound interacts with its targets, the fungal HHKs, by activating them. This activation leads to a series of physiological changes in the pathogen, including membrane hyperpolarization and changes in carbon metabolism .

Biochemical Pathways

The activation of the fungal osmotic signal transduction pathway by this compound affects various biochemical pathways. This results in the accumulation of metabolites leading to hyphal swelling and burst .

Pharmacokinetics

The compound is synthesized via the condensation of aniline with 2,5-hexanedione .

Result of Action

The molecular and cellular effects of this compound’s action include severe physiological impacts on the pathogen. These impacts lead to hyphal swelling and burst, which are indicative of the compound’s antifungal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-25 involves the construction of the thienopyrimidine scaffold.

Industrial Production Methods: Industrial production methods for OSM-S-25 are not well-documented, as the compound is primarily synthesized for research purposes. the synthetic route mentioned above can be scaled up for larger production if needed.

Chemical Reactions Analysis

Types of Reactions: OSM-S-25 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the thienopyrimidine scaffold.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

    OSM-S-106: Another aminothienopyrimidine compound with similar antimalarial properties.

    TCMDC-135294: A structurally related compound identified from a GSK library.

Comparison: OSM-S-25 is unique due to its specific structural modifications, which enhance its activity against Plasmodium falciparum. Compared to OSM-S-106, OSM-S-25 has shown different binding interactions and potency levels. The structural differences between these compounds contribute to their varying efficacy and mechanisms of action.

Properties

IUPAC Name

2,5-dimethyl-1-phenylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXIFVSGXLGULI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058889
Record name 1H-Pyrrole, 2,5-dimethyl-1-phenyl-
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83-24-9
Record name 2,5-Dimethyl-1-phenylpyrrole
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Record name 2,5-Dimethyl-1-phenylpyrrole
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Record name 2,5-Dimethyl-1-phenylpyrrole
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Record name 1H-Pyrrole, 2,5-dimethyl-1-phenyl-
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Record name 1H-Pyrrole, 2,5-dimethyl-1-phenyl-
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Record name 2,5-dimethyl-1-phenyl-1H-pyrrole
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Record name 2,5-DIMETHYL-1-PHENYLPYRROLE
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Synthesis routes and methods

Procedure details

A 25 mL round-bottom flask was charged with aniline (1 mL, 8.77 mmol), hexane-2,5-dione (4 mL, 43.86 mmol) and AcOH (5 mL). The reaction mixture was refluxed for 4 hrs. The mixture was diluted with HCl (10%) and extracted with EtOAc. The organic layer was dried over Na2SO4 and the solvent was removed under reduced pressure to give 190 mg of compound 4 (75%). MS [M++1]=172, LC-MS: tR=2.54 min.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for producing 2,5-Dimethyl-1-phenylpyrrole?

A1: The Paal-Knorr synthesis is widely employed for producing this compound. This reaction involves the condensation of aniline with 2,5-hexanedione. [] Interestingly, studies utilizing electrospray ionization mass spectrometry (ESI MS) and gas chromatography-mass spectrometry (GC-MS) revealed the presence of dimer and trimer byproducts during synthesis, highlighting the importance of analytical techniques in characterizing reaction mixtures. []

Q2: Can you elaborate on the structural characteristics of this compound?

A2: this compound is characterized by a pyrrole ring with a phenyl group attached to the nitrogen atom and methyl groups at the 2 and 5 positions. Computational studies utilizing methods like RHF/6-31G(d) and UHF/6-31G(d) have provided valuable insights into its geometric structure and torsional potential. [] These studies have also explored the effects of substituents on the molecule's properties, particularly in its radical cation form. []

Q3: How do substituents influence the properties of this compound?

A3: Research indicates that introducing electron-donating groups, such as methylsulfanyl groups, at the 3 and 4 positions of the pyrrole ring significantly affects the molecule's electronic properties. [] This is evident in the asymmetry observed in the radical cation of the β-disubstituted derivative. [] Furthermore, the presence of bulky substituents like methyl groups at the 2 and 5 positions can also influence the structural properties, particularly in the radical cation form. []

Q4: Are there any studies investigating the thermodynamic properties of this compound?

A4: Yes, research has delved into the thermochemical and thermodynamic properties of this compound and its nitrophenyl derivative. Techniques like static bomb combustion calorimetry and Knudsen mass-loss effusion were employed to determine standard molar enthalpies of formation and sublimation, respectively. [] These experimental findings were further corroborated by high-level ab initio molecular orbital calculations, providing a comprehensive understanding of the compound's energetic properties. []

Q5: Has the application of this compound as a building block in organic synthesis been explored?

A5: Indeed, this compound serves as a valuable precursor in organic synthesis. For instance, its reaction with benzyne leads to the formation of 2-Naphthylamine derivatives, highlighting its utility in constructing more complex molecular architectures. [] Additionally, base-catalyzed condensation reactions of its 3,4-dicarbaldehyde derivative with β-diketones offer routes to diverse heterocyclic compounds. []

Q6: What analytical techniques are commonly employed to study this compound?

A6: Various analytical techniques are instrumental in studying this compound. As mentioned earlier, ESI MS and GC-MS are valuable tools for monitoring reaction progress and identifying byproducts during synthesis. [, ] Additionally, HPLC-ES-MS and NMR spectroscopy (1H and 13C) play crucial roles in characterizing the compound and its derivatives, providing detailed structural information. []

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